RGB-286147: An In-depth Technical Guide on its Mechanism of Action
RGB-286147: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGB-286147 is a potent and selective, ATP-competitive small molecule inhibitor of cyclin-dependent kinases (CDKs) and CDK-related kinases (CRKs).[1] This technical guide provides a comprehensive overview of the mechanism of action of RGB-286147, detailing its primary molecular targets, downstream cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, cell biology, and drug discovery.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases
RGB-286147 exerts its biological effects primarily through the competitive inhibition of a range of cyclin-dependent kinases, key regulators of cell cycle progression and transcription. By binding to the ATP pocket of these kinases, RGB-286147 prevents the phosphorylation of their downstream substrates, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1]
Kinase Inhibition Profile
RGB-286147 has been demonstrated to inhibit a spectrum of CDKs and related kinases with varying potencies. The inhibitory activity is most pronounced against CDKs involved in both cell cycle control and transcriptional regulation.
| Target Kinase/Complex | IC50 (nM) |
| CDK1/CycB | 48[2] |
| CDK2/CycE | 15[2] |
| CDK3 | 10-70[2] |
| CDK4/CycD1 | 839[2] |
| CDK5 | 10-70[2] |
| CDK6/CycD3 | 282[2] |
| CDK7 | 10-70[2] |
| CDK9 | Data not available |
| GSK3β | 754[2] |
Table 1: In vitro inhibitory activity of RGB-286147 against a panel of kinases. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Cellular Effects of RGB-286147
The inhibition of multiple CDKs by RGB-286147 translates into profound effects on cancer cell proliferation and survival. The primary cellular outcomes observed upon treatment with RGB-286147 are cell cycle arrest at the G1 phase and the induction of apoptosis.
Cell Cycle Arrest
Treatment of cancer cells with RGB-286147 leads to a significant accumulation of cells in the G1 phase of the cell cycle, preventing their progression into the S phase, where DNA replication occurs. This G1 arrest is a direct consequence of the inhibition of CDK2, CDK4, and CDK6, which are essential for the G1/S transition. Specifically, these kinases are responsible for phosphorylating the retinoblastoma protein (Rb), a key tumor suppressor. In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis.
Inhibition of DNA Replication and Induction of Apoptosis
By blocking the G1/S transition, RGB-286147 effectively halts DNA replication in cancer cells.[1] Prolonged cell cycle arrest and the continued inhibition of transcriptional CDKs, such as CDK9, are thought to trigger the intrinsic apoptotic pathway. Evidence for apoptosis induction includes the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of programmed cell death.[1]
Anti-Tumor Activity
RGB-286147 has demonstrated broad anti-tumor activity across a wide range of cancer cell lines. In a panel of 60 tumorigenic cell lines, it exhibited an average GI50 (concentration for 50% growth inhibition) of less than 10 nM after 48 hours of exposure.[1] Notably, the compound also shows potent activity against non-cycling HCT116 human colon carcinoma cells with an IC50 of 40 nM, suggesting that its cytotoxic effects are not solely dependent on active cell proliferation.[1]
| Cell Line | Assay | Metric | Value (nM) | Treatment Duration |
| HCT116 | Cell Viability | IC50 | 57 | 24 hours[2] |
| HCT116 (non-cycling) | Growth Inhibition | IC50 | 40[1] | Not Specified |
| 60 Tumorigenic Cell Lines | Growth Inhibition | Average GI50 | <10 | 48 hours[1] |
| HCT116 | Colony Formation | IC50 | 57[1] | Not Specified |
Table 2: In vitro anti-proliferative and cytotoxic activity of RGB-286147 in various cancer cell lines.
Signaling Pathways and Experimental Workflows
The mechanism of action of RGB-286147 can be visualized through its impact on key cellular signaling pathways and the experimental workflows used to elucidate these effects.
Caption: Mechanism of action of RGB-286147 leading to tumor growth inhibition.
Caption: Experimental workflow for analyzing cell cycle arrest induced by RGB-286147.
Caption: Experimental workflow for assessing apoptosis induction by RGB-286147.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of RGB-286147 against a panel of purified kinases.
Materials:
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Purified recombinant kinases (e.g., CDK1/CycB, CDK2/CycE, etc.)
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Specific peptide substrates for each kinase
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³²P-ATP or ³³P-ATP
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Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
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RGB-286147 stock solution (in DMSO)
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Phosphocellulose filter plates
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Scintillation counter
Procedure:
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Prepare serial dilutions of RGB-286147 in kinase reaction buffer.
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In a microplate, combine the kinase, its specific substrate, and the diluted RGB-286147 or DMSO (vehicle control).
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Initiate the kinase reaction by adding radiolabeled ATP.
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Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction by adding a stop solution (e.g., phosphoric acid).
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Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
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Wash the filter plate to remove unincorporated ATP.
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Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.
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Calculate the percentage of kinase inhibition for each concentration of RGB-286147 relative to the DMSO control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Culture and Proliferation Assays
Objective: To evaluate the anti-proliferative and cytotoxic effects of RGB-286147 on cancer cell lines.
Materials:
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HCT116 human colon carcinoma cells (or other relevant cancer cell lines)
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Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin)
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RGB-286147 stock solution (in DMSO)
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96-well cell culture plates
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MTT or CellTiter-Glo® reagent
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Plate reader
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with serial dilutions of RGB-286147 or DMSO (vehicle control).
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Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
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For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
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For CellTiter-Glo® assay, add the reagent to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
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Calculate the percentage of cell viability for each concentration of RGB-286147 relative to the DMSO control.
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Determine the IC50 or GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of RGB-286147 on cell cycle distribution.
Materials:
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HCT116 cells
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Complete cell culture medium
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RGB-286147 stock solution (in DMSO)
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Phosphate-buffered saline (PBS)
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Ethanol (70%, ice-cold) for fixation
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RNase A
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Propidium iodide (PI) staining solution
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Flow cytometer
Procedure:
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Seed HCT116 cells and treat with RGB-286147 (e.g., 50-100 nM) or DMSO for 24-48 hours.
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Harvest the cells by trypsinization and wash with PBS.
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Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
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Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
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Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Objective: To detect and quantify apoptosis induced by RGB-286147.
Materials:
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HCT116 cells
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Complete cell culture medium
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RGB-286147 stock solution (in DMSO)
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)
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Flow cytometer
Procedure:
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Seed HCT116 cells and treat with RGB-286147 (e.g., 100 nM) or DMSO for 48 hours.
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Harvest both the adherent and floating cells and wash with cold PBS.
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Resuspend the cells in 1X binding buffer.
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Add Annexin V-FITC and propidium iodide to the cell suspension.
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Incubate the cells in the dark at room temperature for 15 minutes.
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Analyze the stained cells by flow cytometry within one hour of staining.
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Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
RGB-286147 is a multi-targeted CDK/CRK inhibitor with potent anti-proliferative and pro-apoptotic activity in a broad range of cancer cell lines. Its mechanism of action is centered on the inhibition of key kinases that regulate cell cycle progression and transcription, leading to G1 phase arrest and the induction of programmed cell death. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of RGB-286147 and related compounds as potential cancer therapeutics.
References
- 1. A proteome-wide CDK/CRK-specific kinase inhibitor promotes tumor cell death in the absence of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AlphaFold accelerates artificial intelligence powered drug discovery: efficient discovery of a novel CDK20 small molecule inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
